Product packaging for 2-Methoxy-1-(pyrimidin-2-YL)ethan-1-amine(Cat. No.:)

2-Methoxy-1-(pyrimidin-2-YL)ethan-1-amine

Cat. No.: B11793120
M. Wt: 153.18 g/mol
InChI Key: ITKLMJQNCRNBPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methoxy-1-(pyrimidin-2-yl)ethan-1-amine (CAS 1402148-60-0) is a high-purity chemical building block with a molecular formula of C7H11N3O and a molecular weight of 153.18 g/mol . This compound features a pyrimidine ring, a privileged scaffold in medicinal chemistry, and an ethanamine linker with a methoxy substituent, making it a valuable intermediate for the synthesis of more complex molecules . Researchers utilize such aminopyrimidine-based compounds in drug discovery projects, particularly in the development of kinase inhibitors . Its structural motifs are commonly found in ligands targeting various enzymes, and it serves as a key precursor in organic synthesis and material science research. To ensure stability, this product requires cold-chain transportation and must be stored in a dark place under an inert atmosphere at 2-8°C . This product is intended for laboratory research purposes only and is not classified as a drug, food, or cosmetic. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3O B11793120 2-Methoxy-1-(pyrimidin-2-YL)ethan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-methoxy-1-pyrimidin-2-ylethanamine

InChI

InChI=1S/C7H11N3O/c1-11-5-6(8)7-9-3-2-4-10-7/h2-4,6H,5,8H2,1H3

InChI Key

ITKLMJQNCRNBPF-UHFFFAOYSA-N

Canonical SMILES

COCC(C1=NC=CC=N1)N

Origin of Product

United States

Synthetic Methodologies for 2 Methoxy 1 Pyrimidin 2 Yl Ethan 1 Amine and Analogous Structures

Established Approaches for Pyrimidine-Based Amines

Several reliable methods are routinely employed for the synthesis of pyrimidine amines, each with its own set of advantages and applications.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyrimidine rings. youtube.com The electron-deficient nature of the pyrimidine ring makes it susceptible to attack by nucleophiles, especially at the 2, 4, and 6 positions. slideshare.netstackexchange.com Halogenated pyrimidines, such as 2-chloropyrimidine, are common starting materials for introducing amine groups. youtube.com

The reaction typically involves treating the pyrimidine halide with an amine in the presence of a base to neutralize the resulting hydrohalic acid. nih.gov The reactivity of the halogen leaving group generally follows the order F > Cl > Br > I. The choice of solvent and temperature can significantly impact the reaction's outcome. While this method is robust, the regioselectivity can be a challenge, with substitution at the 4-position often favored over the 2-position in 2,4-dihalopyrimidines. stackexchange.com

Key Features of SNAr on Pyrimidine Halides:

FeatureDescription
Substrate 2-, 4-, or 6-halopyrimidine
Nucleophile Primary or secondary amine
Conditions Base (e.g., K₂CO₃, Et₃N), polar aprotic solvent (e.g., DMF, DMSO)
Advantages Readily available starting materials, broad amine scope

Building the pyrimidine ring from acyclic precursors is a versatile strategy that allows for the incorporation of diverse substituents. mdpi.com A common method involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.comorganic-chemistry.org By selecting an appropriately substituted amidine, the desired amine functionality can be installed directly during the ring-forming step. organic-chemistry.org

Numerous catalytic systems, including copper and iron-based catalysts, have been developed to facilitate these cyclizations, often under mild and environmentally friendly conditions. acs.orgorganic-chemistry.org These methods provide access to a wide array of substituted pyrimidines. acs.orgorganic-chemistry.org

For compounds where the amine is part of a side chain, such as in 2-Methoxy-1-(pyrimidin-2-yl)ethan-1-amine, reductive amination is a key synthetic transformation. wikipedia.org This reaction involves the condensation of a ketone or aldehyde with an amine to form an imine, which is then reduced to the corresponding amine. masterorganicchemistry.com

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.comacsgcipr.orgyoutube.com The selection of the reducing agent is critical to ensure selective reduction of the imine without affecting other functional groups, such as the pyrimidine ring. acsgcipr.org This method is widely used due to its efficiency and operational simplicity. wikipedia.org

Direct and Convergent Synthetic Routes for this compound

The specific synthesis of this compound necessitates a targeted approach that efficiently assembles the required structural motifs.

A convergent synthesis would involve the preparation of a key intermediate that already contains the pyrimidine ring and the methoxy (B1213986) group. A prime candidate for such a precursor is 2-(2-methoxyacetyl)pyrimidine. This ketone could potentially be synthesized from 2-acetylpyrimidine. wikipedia.org Another route could involve the reaction of a pyrimidine derivative with a methoxymethyl synthon. For instance, a patent describes the reaction of butyramidine with α-methoxymethyl-β-methoxyacrylonitrile to produce 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine, demonstrating the feasibility of incorporating a methoxymethyl group. google.com

Potential Precursors and Synthetic Strategies:

PrecursorSynthetic Approach
2-(2-methoxyacetyl)pyrimidineOxidation of 1-(pyrimidin-2-yl)-2-methoxyethanol
2-acetylpyrimidineAcylation of a pyrimidine derivative
α-methoxymethyl-β-methoxyacrylonitrileReaction with an appropriate amidine

With a suitable ketone precursor like 2-(2-methoxyacetyl)pyrimidine, the final and crucial step is the introduction of the amine group. Reductive amination stands out as the most direct and efficient method for this transformation.

The ketone would be treated with an ammonia (B1221849) source, such as ammonia itself or ammonium (B1175870) acetate, to form the corresponding imine. This intermediate would then be reduced in situ using a chemoselective reducing agent like sodium borohydride to yield the target primary amine. The regioselectivity is inherently controlled by the position of the carbonyl group in the precursor, ensuring the formation of the 1-aminoethyl side chain.

Final Synthetic Transformation:

ReactantReagentsProduct
2-(2-methoxyacetyl)pyrimidine1. NH₃ or NH₄OAc2. NaBH₄This compound

Direct and Convergent Synthetic Routes for this compound

Optimization of Reaction Conditions: Solvent Effects, Temperature, and Catalysis

The synthesis of pyrimidine derivatives, including structures analogous to this compound, is highly sensitive to reaction conditions. The optimization of parameters such as solvent, temperature, and catalysis is crucial for achieving high yields, purity, and reaction efficiency.

Solvent Effects: The choice of solvent can dramatically influence reaction outcomes. In the acid-promoted amination of fused pyrimidines, higher reaction rates have been observed in water compared to organic solvents like methanol (B129727) (MeOH), ethanol (B145695) (EtOH), and dimethylformamide (DMF). acs.org The increased rate in polar solvents can be attributed to their ability to stabilize polar transition states. acs.org However, the polarity is not the only factor; for some pyrimidine syntheses, polar solvents that can form hydrogen bonds with reaction intermediates have been found to be unfavorable. rsc.org In certain cases, specific solvents are required for a reaction to proceed at all. For instance, some cyclocondensation reactions to form triazolopyrimidines fail in solvents like methanol, ethanol, or acetic acid, but proceed effectively in dimethylformamide (DMF) with potassium carbonate. elsevierpure.com The use of environmentally benign deep eutectic solvents (DES) has also been explored, acting as both the solvent and catalyst, offering benefits like cost-effectiveness and recyclability. rsc.org

Temperature: Reaction temperature is a critical parameter for controlling reaction rates and minimizing side products. For the synthesis of benzopyrano-pyrimidine derivatives, refluxing in ethanol at 80°C using a p-toluene sulphonic acid (PTSA) catalyst has been shown to produce high yields in short reaction times. google.com In other syntheses, temperatures are carefully controlled to balance the rate of the desired reaction against potential decomposition or side reactions. For example, some cyclization reactions are conducted at 60 °C, while others may require temperatures up to 100°C or proceed under solvent-free microwave irradiation conditions which can significantly shorten reaction times. mdpi.comnih.gov

Catalysis: A wide array of catalysts has been employed to facilitate the synthesis of pyrimidine rings. Acid catalysts like PTSA and hydrochloric acid (HCl) are common, but the amount must be carefully controlled to prevent competing side reactions like solvolysis. acs.orggoogle.com Various metal catalysts, including copper, rhodium, and zinc complexes (e.g., ZnCl2, Zn(l-proline)2), have been used for different cyclization and coupling strategies. nih.govacs.orgresearchgate.net In some instances, reactions can proceed efficiently under catalyst- and solvent-free conditions, often aided by microwave irradiation. nih.govacs.org The choice of base is also critical in many syntheses, with strong bases like sodium ethoxide (NaOC2H5) or weaker bases like potassium carbonate (K2CO3) being selected based on the specific reaction mechanism. rsc.orgmdpi.com The development of reusable, solid-supported catalysts, such as basic alumina (B75360) or magnetic nanocatalysts, aligns with the principles of green chemistry by simplifying product purification and catalyst recovery. mdpi.comnih.gov

The following table summarizes the impact of different reaction conditions on the synthesis of various pyrimidine analogs, showcasing the importance of optimization.

CatalystSolventTemperatureKey FindingsReference(s)
p-Toluene sulphonic acid (PTSA)Ethanol80 °CHigh yields and short reaction times for benzopyrano-pyrimidines. google.com
Hydrochloric acid (HCl)Water60-80 °CWater promoted a higher reaction rate than organic solvents for amination. Low acid concentration is key. acs.org
None (Microwave-assisted)NoneN/ARapid and efficient synthesis of fluoroalkyl pyrimidines. mdpi.com
ZnCl2NoneN/AEffective for three-component coupling to form 4,5-disubstituted pyrimidines. nih.gov
Glyoxylic acid:L-proline (DES)DES80 °CEco-friendly, reusable solvent/catalyst system with high product yield. rsc.org
Potassium Carbonate (K2CO3)DMFRefluxEssential for the cyclocondensation of certain triazolopyrimidines. elsevierpure.com

This table is generated based on data from the text and is for illustrative purposes.

Stereoselective Synthesis of Chiral this compound

The synthesis of enantiomerically pure chiral amines is of paramount importance in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. The creation of a specific stereoisomer of this compound requires specialized stereoselective synthetic methods.

Asymmetric Hydrogenation Methodologies for Chiral Amine Centers

Asymmetric hydrogenation is one of the most direct and efficient methods for preparing chiral amines from their corresponding prochiral precursors, typically imines or enamines. acs.orgnih.gov This transformation involves the use of a chiral catalyst that facilitates the addition of hydrogen across the C=N double bond with high facial selectivity. The precursor to this compound would be 2-methoxy-1-(pyrimidin-2-yl)ethan-1-imine, which can be hydrogenated to create the chiral amine center.

Transition metal catalysts, particularly those based on iridium (Ir), rhodium (Rh), and ruthenium (Ru), are widely used for this purpose. rsc.orgnih.govnih.gov For instance, the asymmetric hydrogenation of pyrimidines to yield chiral 1,4,5,6-tetrahydropyrimidines has been achieved with high enantioselectivity (up to 99% ee) using an iridium catalyst. elsevierpure.com The success of these reactions is highly dependent on the careful selection of the chiral ligand, metal precursor, and reaction conditions. For sterically hindered imines, which can be challenging substrates, specialized palladium-catalyzed asymmetric hydrogenation methods have also been developed. researchgate.net

Development and Application of Chiral Catalysts and Ligands

The heart of asymmetric hydrogenation lies in the chiral catalyst, which is typically a complex of a transition metal and a chiral organic ligand. The ligand creates a chiral environment around the metal center, dictating the stereochemical outcome of the reaction. A vast number of chiral ligands have been developed, with phosphorus-based ligands being particularly prominent. nih.gov

Examples of successful ligand classes include:

Chiral Diphosphines: Ferrocene-based diphosphine ligands, such as those from the Josiphos family, have been successfully used in the iridium-catalyzed asymmetric hydrogenation of substituted pyrimidines. elsevierpure.com

Phosphoramidites: Iridium-phosphoramidite complexes are highly effective catalysts for the intramolecular allylic amination reactions used to synthesize chiral pyrimidine-fused derivatives with excellent enantioselectivity (up to 99% ee). google.com

Pyridine (B92270)–Aminophosphines: A library of tunable chiral pyridine–aminophosphine ligands has been synthesized and applied in the iridium-catalyzed asymmetric hydrogenation of challenging cyclic imines, achieving high enantio- and diastereoselectivity. rsc.org

The combination of the metal and ligand is often further optimized with additives. For example, the addition of a lanthanide triflate, such as Yb(OTf)3, was found to be crucial for achieving high enantioselectivity in the hydrogenation of pyrimidines with an Ir-Josiphos catalyst. elsevierpure.com

Enzymatic and Chemoenzymatic Approaches for Enantioselective Production

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for producing chiral amines. nih.gov Enzymes operate under mild conditions and can exhibit exquisite stereoselectivity. nih.govmdpi.com

Kinetic Resolution: In a kinetic resolution process, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate or the enantiopure product. Lipases are commonly used to selectively acylate one amine enantiomer from a racemate. rsc.orgdiva-portal.org This approach is effective but is limited to a theoretical maximum yield of 50% for a single enantiomer. diva-portal.org

Asymmetric Synthesis and Dynamic Kinetic Resolution (DKR): A more efficient approach is the asymmetric synthesis from a prochiral precursor. Transaminases (TAs or ATAs) are particularly powerful enzymes that catalyze the transfer of an amino group from a donor molecule to a prochiral ketone, producing a chiral amine with high enantiomeric excess. nih.govresearchgate.net A patent specifically describes the synthesis of (S)-1-methoxy-2-aminopropane, a structure closely related to the target compound, from methoxyacetone (B41198) using a transaminase with 2-aminopropane as the amine donor. google.com

To overcome the 50% yield limit of kinetic resolution, dynamic kinetic resolution (DKR) can be employed. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of the desired enantiopure product. diva-portal.org

Chemoenzymatic Cascades: These strategies combine chemical and enzymatic steps to create efficient synthetic routes. For example, a prochiral ketone can be generated from biomass-derived compounds using a chemical catalyst, and then subsequently converted into a chiral amine with high yield and enantiomeric excess using an immobilized transaminase enzyme. researchgate.netcsic.es This integration of chemical and biological catalysis represents a powerful and sustainable method for producing valuable chiral amines. rsc.org

Parallel Synthesis and Combinatorial Chemistry for this compound Derivatives

Combinatorial chemistry involves the rapid synthesis of a large number of different but structurally related molecules, known as a library, which can then be screened for desired properties. wikipedia.orgyoutube.com This approach is instrumental in drug discovery for identifying lead compounds. Parallel synthesis, where reactions are run simultaneously in separate reaction vessels, is a common technique to generate these libraries. youtube.com

Solution-Phase Parallel Synthesis Techniques

While solid-phase synthesis is a cornerstone of combinatorial chemistry, solution-phase techniques offer advantages such as easier reaction monitoring and the absence of cleavage steps. wikipedia.org For the generation of libraries of this compound derivatives, a solution-phase parallel synthesis strategy would be highly effective.

A relevant example is the successful parallel solution-phase synthesis of a library containing over 230 substituted thieno[2,3-d]pyrimidin-2-ylmethanamines, which are structurally analogous to the target compound. acs.org The strategy involved a core synthesis followed by diversification:

Core Construction: The central thieno[2,3-d]pyrimidine (B153573) scaffold was first constructed via cyclization, establishing two points of diversity.

Diversification: Further diversity was introduced by derivatizing reactive sites on the pyrimidine ring. For example, an active chlorine atom at the C-4 position was functionalized through nucleophilic substitution with various amines or sodium alkoxides. google.comacs.org Ester groups elsewhere on the scaffold were used for amide synthesis, introducing another diversity point. acs.org

This approach utilizes simple manual techniques for running many reactions in parallel, coupled with straightforward purification procedures, to yield a large library of highly pure final products. acs.org By applying a similar strategy, a library of this compound derivatives could be generated by starting with a pre-formed pyrimidine core and introducing variability at different positions on the pyrimidine ring or by using a variety of amine building blocks in the final synthetic step.

High-Throughput Synthesis and Screening Considerations

The evolution of drug discovery and materials science has necessitated the development of methodologies capable of producing and evaluating vast numbers of molecules in a time- and resource-efficient manner. High-throughput synthesis (HTS) and screening (HTS) are central to this paradigm, enabling the rapid exploration of chemical space to identify compounds with desired properties. For a molecule such as this compound and its analogs, these strategies are critical for accelerating the identification of promising lead structures.

The core principle of high-throughput synthesis lies in the parallel or combinatorial generation of a library of compounds. slideshare.net This contrasts with traditional, sequential synthesis of individual molecules. For α-branched heteroaryl amines like this compound, several robust protocols are amenable to a high-throughput format. rsc.org These strategies often rely on the assembly of molecular scaffolds from a collection of diverse building blocks.

Parallel and Combinatorial Synthesis Strategies

Parallel synthesis involves conducting numerous, separate reactions simultaneously, often in microtiter plates or with automated robotic systems. lonza.comyoutube.com Each well or reaction vessel contains a unique combination of reactants, leading to a spatially addressed library of individual products. This method is highly effective for creating focused libraries where specific structural variations are explored. For instance, a library of analogs of this compound could be generated by reacting a single pyrimidine-based starting material with a diverse set of amine or aldehyde building blocks.

Combinatorial chemistry, particularly using the "split-and-pool" (or "split-mix") synthesis method, allows for the creation of much larger libraries. uniroma1.it In this approach, a solid support (like resin beads) is divided into portions, each reacted with a different building block. The portions are then pooled, mixed, and split again for the next reaction step with a new set of building blocks. uniroma1.it While this generates vast numbers of compounds, they are produced as mixtures, which require deconvolution strategies to identify the active molecule. uniroma1.it

Key reaction types that are frequently adapted for the high-throughput synthesis of amine-containing heterocyclic compounds include:

Reductive Amination : This is a highly efficient method for coupling aldehydes or ketones with amines and is readily adaptable to a parallel format. youtube.comacs.org

C-C Bond-Forming Reactions : While historically less common in parallel synthesis, methods for creating carbon-carbon bonds, such as decarboxylative imine additions, are being developed to dramatically expand the accessible chemical space for branched amines. rsc.orgdigitellinc.com

Multicomponent Reactions (MCRs) : Reactions like the Biginelli reaction for pyrimidine synthesis bring together three or more reactants in a single step, offering high efficiency for library generation. nih.gov

The table below illustrates a hypothetical parallel synthesis plan for generating a library of analogs based on the this compound scaffold, utilizing different building blocks.

Scaffold Core Building Block A (Aldehyde/Ketone) Building Block B (Amine Source) Resulting Analog Structure (Simplified)
Pyrimidine2-formylpyrimidineMethoxyethylamineThis compound
Pyrimidine2-acetylpyrimidineMethoxyethylamine2-Methoxy-1-(pyrimidin-2-yl)propan-1-amine
Pyridine2-formylpyridineMethoxyethylamine2-Methoxy-1-(pyridin-2-yl)ethan-1-amine
Thiophene2-formylthiopheneEthoxyethylamine2-Ethoxy-1-(thiophen-2-yl)ethan-1-amine
Pyrimidine2-formylpyrimidineIsopropoxyethylamine2-Isopropoxy-1-(pyrimidin-2-yl)ethan-1-amine

Automation and Miniaturization

Automation is a cornerstone of modern high-throughput synthesis. nih.gov Robotic platforms can perform repetitive tasks such as liquid handling, heating, cooling, and purification, significantly increasing throughput and reproducibility while reducing manual labor. lonza.com These automated synthesis consoles can prepare hits from virtual libraries, which are vast collections of molecules designed to be synthetically accessible. nih.gov This approach allows researchers to move from an "Idea-to-Data" framework, uniting virtual screening with physical synthesis. nih.gov

Miniaturization, such as performing reactions in 96-well or 384-well plates, reduces the consumption of expensive reagents and starting materials and allows for a higher density of reactions to be run in parallel. nih.gov This downscaling can improve user efficiency by up to 100-fold. nih.gov

High-Throughput Screening (HTS) Considerations

Once a library of compounds is synthesized, it must be screened to identify molecules with the desired activity. High-throughput screening involves the rapid, parallel testing of the entire library in a specific biological or chemical assay.

Key HTS technologies include:

Affinity-Based Screening : This method is used to find molecules that bind to a specific biological target, such as a protein. youtube.com It is particularly useful for novel targets where a functional assay has not yet been developed. youtube.com

DNA-Encoded Libraries (DEL) : DEL technology combines combinatorial chemistry with DNA barcoding. escholarship.org Each small molecule in the library is attached to a unique DNA tag that encodes its synthetic history. youtube.com This allows for the synthesis and screening of billions of compounds at once in a single tube. After selecting for binders, the DNA tags of the "hit" molecules are amplified and sequenced to reveal their chemical structures. youtube.comescholarship.org

Miniaturized Assays : Screening assays are often miniaturized into microfluidic "lab-on-a-chip" systems or high-density microtiter plates. nih.gov This reduces the amount of compound and assay reagents needed, lowering costs and increasing the number of compounds that can be tested.

The following table summarizes key HTS technologies and their relevance for screening libraries of pyrimidine amine analogs.

Technology Principle Advantages for Screening Pyrimidine Analogs Considerations
Automated Robotic Screening Robotic systems automate the process of assaying large numbers of compounds in microtiter plates. lonza.comHigh speed (up to 96 reactions/assays at once), reproducibility, integration with synthesis. lonza.comRequires significant capital investment and specialized infrastructure. nih.gov
DNA-Encoded Library (DEL) Technology Small molecules are tagged with unique DNA barcodes; screening is done on the pooled library, with hits identified by DNA sequencing. youtube.comescholarship.orgAllows screening of massive libraries (billions of compounds); requires minimal compound quantity; suitable for novel targets. youtube.comSynthesis is performed "on-DNA"; not all chemical reactions are compatible with the DNA tag.
Dynamic Combinatorial Chemistry (DCC) A library of compounds is allowed to equilibrate in the presence of a target; the target stabilizes the best binders, shifting the equilibrium. uniroma1.itThe target itself selects the best-fitting compounds from a virtual mixture.Requires reversible chemical reactions and a target that can influence the reaction equilibrium.
High-Content Screening (HCS) Automated microscopy and image analysis are used to measure multiple cellular parameters simultaneously.Provides complex, multi-parameter data on a compound's effects in a cellular context.Data analysis is complex; lower throughput than simple biochemical assays.

By combining automated, parallel synthesis of focused libraries with advanced, high-throughput screening methods, researchers can efficiently navigate the vast chemical space surrounding the this compound scaffold to identify novel compounds with significant potential.

Detailed Mechanistic Investigations of Nucleophilic Aromatic Substitution (SNAr) on Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyrimidine rings. The presence of two nitrogen atoms in the ring enhances its electrophilicity, facilitating the attack of nucleophiles. youtube.com The position of substitution on the pyrimidine ring is influenced by the stability of the intermediate formed. stackexchange.com Attack at the C2 and C4 positions is generally favored as the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atoms. stackexchange.com

Formation and Decomposition Pathways of Meisenheimer Complexes

The SNAr reaction on pyrimidines is widely accepted to proceed through a stepwise mechanism involving the formation of a stable anionic intermediate known as a Meisenheimer complex. nih.gov This complex is formed by the nucleophilic addition to the aromatic ring, which temporarily disrupts the aromaticity. researchgate.net The stability of the Meisenheimer complex is a key factor in determining the reaction rate. nih.gov

Recent studies, however, have proposed that some SNAr reactions may follow a concerted mechanism where the Meisenheimer complex is a transition state rather than a distinct intermediate. researchgate.netnih.gov This is particularly considered in cases where the traditional stepwise mechanism does not fully explain the observed reactivity. researchgate.net Computational studies have been employed to investigate the potential energy surfaces of these reactions to distinguish between stepwise and concerted pathways. chemrxiv.org The nature of the nucleophile, the leaving group, and the substituents on the pyrimidine ring can all influence whether the reaction proceeds through a stable Meisenheimer intermediate or a concerted transition state. nih.gov

ReactantNucleophileProposed MechanismKey Findings
2-chloro-5-nitropyrimidineAlicyclic aminesStepwise (SNAr)Kinetic data supports a non-catalyzed pathway with the formation of a Meisenheimer complex. nih.gov
Chloronitropyrimidine derivativesPrimary aminesConcerted or StepwiseTheoretical studies suggest the possibility of both mechanisms, with the Meisenheimer complex potentially being a transition state. researchgate.net
6-alkoxy-4-chloro-5-nitropyrimidinePrimary aminesStepwise (SNAr)Computational studies indicate the key role of a Meisenheimer complex in the observed preference for disubstitution. chemrxiv.org

Catalytic Effects on SNAr Reactivity and Selectivity

The reactivity and selectivity of SNAr reactions on pyrimidines can be significantly influenced by catalysts. Base catalysis is a common strategy to enhance the nucleophilicity of the attacking nucleophile. For instance, in the reaction of 2,4-diazidopyrido[3,2-d]pyrimidine with alcohols, a base like potassium carbonate is required to facilitate the substitution. nih.gov

Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for the functionalization of pyrimidines, although base-catalyzed SNAr reactions can sometimes be achieved without the need for a metal catalyst. researchgate.net The choice of catalyst and reaction conditions can be crucial in controlling the regioselectivity of the substitution, especially in pyrimidines with multiple potential reaction sites. stackexchange.com For example, in 2,4-dichloropyrimidine, careful control of the reaction conditions allows for selective substitution at the more reactive C4 position, followed by substitution at the C2 position. youtube.com

Reactivity of the Primary Amine Functionality

The primary amine group in this compound is a key site for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

Condensation Reactions and Imine/Schiff Base Formation

The primary amine readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org The formation of imines is a reversible process. libretexts.org

The general mechanism for imine formation proceeds through the following steps:

Nucleophilic addition of the primary amine to the carbonyl group. libretexts.org

Proton transfer to form a carbinolamine intermediate. libretexts.org

Protonation of the hydroxyl group of the carbinolamine. libretexts.org

Elimination of water to form an iminium ion. libretexts.org

Deprotonation to yield the final imine product. libretexts.org

These condensation reactions are fundamental in synthetic organic chemistry for creating new carbon-nitrogen double bonds. masterorganicchemistry.com

Alkylation, Acylation, and Sulfonylation of the Amine Nitrogen

The nitrogen atom of the primary amine can be readily functionalized through alkylation, acylation, and sulfonylation reactions.

Alkylation: The amine can be alkylated by reacting with alkyl halides. youtube.com This reaction proceeds via a nucleophilic substitution (SN2) mechanism. youtube.com However, over-alkylation to form secondary, tertiary, and even quaternary ammonium salts can be a competing process. libretexts.org

Acylation: Primary amines react with acid chlorides or acid anhydrides to form amides. libretexts.org This reaction is typically fast and high-yielding. A base is often added to neutralize the acidic byproduct (e.g., HCl). libretexts.org

Sulfonylation: The reaction of the primary amine with sulfonyl chlorides yields sulfonamides.

These reactions provide versatile methods for introducing a wide range of substituents onto the amine nitrogen, thereby modifying the properties of the parent molecule.

Amine Exchange and Transamination Processes

Amine exchange, or transamination, involves the transfer of an amino group from one molecule to another. wikipedia.org In the context of pyrimidines, this can be a method for introducing new amino substituents onto the ring. acs.org This process can occur under elevated temperatures, where a primary amine on the pyrimidine ring is displaced by another amine. acs.org

Chemical Transformations of the Methoxy Group

The methoxy group (–OCH₃) on the ethyl side chain, while generally stable, can undergo specific chemical reactions under targeted conditions. These transformations primarily involve the cleavage of the methyl-oxygen bond or, less commonly, oxidation.

Selective Demethylation Reactions

The cleavage of the methyl ether to reveal the corresponding alcohol is a significant transformation. This O-demethylation is typically achieved using strong reagents that can break the stable ether linkage. researchgate.net

Commonly employed reagents for the demethylation of aryl methyl ethers, which serve as a proxy for this system, include strong Lewis acids and protic acids. wikipedia.orgcommonorganicchemistry.com Boron tribromide (BBr₃) is a particularly effective but potent reagent that readily cleaves methyl ethers, even at low temperatures. wikipedia.orgcommonorganicchemistry.comchem-station.com The mechanism involves the formation of a Lewis acid-base adduct between the ether's oxygen and the boron center, which facilitates the nucleophilic attack by a bromide ion on the methyl group. wikipedia.org

Harsh conditions, such as heating with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), are also classical methods for ether cleavage. wikipedia.orgcommonorganicchemistry.com Milder variations have been developed, such as using iodocyclohexane (B1584034) in DMF to generate HI in situ, which can afford better control over the reaction. rsc.orgresearchgate.net Additionally, strong nucleophiles like thiolates (e.g., sodium ethanethiolate) in polar aprotic solvents can effect demethylation via an Sₙ2 mechanism. researchgate.netcommonorganicchemistry.com

Reagent ClassSpecific Reagent(s)Typical ConditionsMechanism Notes
Lewis Acids Boron tribromide (BBr₃)Dichloromethane (DCM), -78°C to RTFormation of an oxonium-boron complex followed by bromide attack. wikipedia.orgchem-station.com
Aluminum chloride (AlCl₃)With a soft nucleophile like ethanethiol (B150549).Lewis acid activation of the ether. rsc.org
Protic Acids Hydrobromic acid (HBr)Aqueous solution, elevated temperatures.Protonation of ether oxygen followed by Sₙ2 attack by bromide. commonorganicchemistry.com
Nucleophiles Sodium ethanethiolate (EtSNa)Polar aprotic solvent (e.g., DMF), elevated temperatures.Direct Sₙ2 displacement of the methyl group. commonorganicchemistry.com
In Situ HI Iodocyclohexane / DMFRefluxSlow, in situ generation of HI. rsc.orgresearchgate.net

Oxidation Reactions of the Methoxy Moiety

Direct oxidation of the methoxy group in the this compound scaffold is not a commonly favored transformation. Aliphatic ethers are generally robust and resistant to oxidation. acs.org Oxidative processes are more likely to target other, more reactive sites within the molecule, such as the pyrimidine ring or the primary amine, under standard oxidizing conditions.

While methods exist for the oxidation of specific types of ethers, such as benzylic or allylic ethers, to carbonyl compounds, aliphatic methyl ethers are notably inert. acs.org Achieving selective oxidation of the methoxy group to a formate (B1220265) or further to a carbonate derivative would require specialized and highly selective reagents not typically used in standard synthesis. Research on the oxidation of methoxy groups often focuses on aryl methyl ethers, where enzymatic systems like cytochrome P450 can perform O-demethylation via an oxidative mechanism, or on activated systems. rsc.orgnih.gov For this particular scaffold, however, degradation or reaction at other functional groups would likely precede the oxidation of the methoxy moiety.

Pyrimidine Ring Modifications and Functionalizations

The pyrimidine ring is an electron-deficient (π-deficient) heterocycle, a characteristic that profoundly influences its reactivity. nih.gov This electronic nature makes it susceptible to nucleophilic attack and resistant to electrophilic substitution, while also allowing for controlled reduction and metal-catalyzed functionalization.

Reduction of the Pyrimidine Heterocycle

Due to its reduced aromaticity compared to benzene (B151609) or even pyridine, the pyrimidine ring can be more readily reduced. umich.edu Catalytic hydrogenation is a common method for the reduction of the pyrimidine ring. umich.edu This process typically employs platinum, palladium, or rhodium catalysts to convert the heterocycle into a tetrahydropyrimidine (B8763341) derivative. umich.eduacs.orgacs.org The reaction proceeds via complexation of the pyrimidine to the catalyst surface, followed by the stepwise addition of hydrogen atoms across the double bonds. umich.edu

Alternatively, chemical reducing agents can be employed. Sodium borohydride (NaBH₄), a milder hydride reagent, has been shown to reduce pyrimidine derivatives, yielding dihydro- or tetrahydropyrimidines depending on the substrate and reaction conditions. rsc.orgacs.orgwikipedia.org The reduction typically involves hydride transfer to the electron-deficient positions of the ring. umich.eduyoutube.com

MethodReagent/CatalystProductNotes
Catalytic Hydrogenation Pt, Pd, Rh, or Ni with H₂TetrahydropyrimidineSurface-catalyzed reaction. umich.edugoogle.com
Asymmetric Hydrogenation [IrCl(cod)]₂ / Josiphos / I₂ / Yb(OTf)₃Chiral TetrahydropyrimidineAchieves high enantioselectivity. nih.gov
Chemical Reduction Sodium Borohydride (NaBH₄)Dihydro- or TetrahydropyrimidineReaction outcome can be controlled by conditions and substituents. rsc.org

Electrophilic and Nucleophilic Substitutions on the Pyrimidine Ring

The electronic properties of the pyrimidine ring dictate a distinct pattern of reactivity for substitution reactions.

Electrophilic Substitution: The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. researchgate.net Such reactions are generally difficult and require harsh conditions. When they do occur, substitution is directed to the C-5 position, which is the least electron-deficient carbon atom. The presence of activating, electron-donating groups on the ring can facilitate electrophilic substitution at this position. byjus.com

Nucleophilic Substitution: Conversely, the π-deficient character of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SₙAr). wikipedia.org Nucleophiles preferentially attack the electron-deficient C-2, C-4, and C-6 positions. For a substitution reaction to proceed readily, a good leaving group (such as a halide or sulfone) must be present at one of these positions. nih.govwikipedia.orgrsc.org The reaction typically proceeds via a concerted (cSₙAr) or a two-step addition-elimination mechanism involving a stabilized anionic intermediate known as a Meisenheimer complex. nih.gov Given that the parent compound has an amino-ethane group at the C-2 position, further nucleophilic substitution at this site is unlikely without prior modification. However, if the pyrimidine ring were to be halogenated at the C-4 or C-6 positions, it would become a prime substrate for SₙAr reactions. researchgate.netnih.gov

PositionReactivity Towards Electrophiles (E⁺)Reactivity Towards Nucleophiles (Nu⁻)Rationale
C-2 DeactivatedActivated (if leaving group present)Highly electron-deficient due to proximity to two N atoms.
C-4/C-6 DeactivatedActivated (if leaving group present)Electron-deficient due to proximity to one N atom. wikipedia.org
C-5 Least DeactivatedDeactivatedHighest electron density among the ring carbons. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) on Halogenated Pyrimidines

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and are highly applicable to halogenated pyrimidine systems. mdpi.comwikipedia.org This strategy first requires the introduction of a halogen (e.g., Cl, Br, I) onto the pyrimidine ring, typically at the C-4, C-5, or C-6 positions, through methods discussed previously.

Once a halopyrimidine derivative of the parent scaffold is obtained, it can be coupled with a variety of organoboron reagents (boronic acids or esters) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, transmetalation of the organic group from the boron reagent to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. libretexts.org

This methodology allows for the introduction of a wide array of aryl, heteroaryl, or alkenyl groups onto the pyrimidine ring, providing a versatile route to highly functionalized derivatives. mdpi.comillinois.eduresearchgate.net

Reaction ComponentExamplePurpose
Halopyrimidine Substrate 5-Bromo-2-(...)pyrimidineElectrophilic partner in the coupling.
Organoboron Reagent Phenylboronic acid, Furan-3-boronic acid illinois.eduNucleophilic partner, source of the new C-C bond.
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ mdpi.comlibretexts.orgyoutube.comFacilitates the cross-coupling cycle.
Base K₃PO₄, K₂CO₃, Cs₂CO₃ mdpi.comwikipedia.orgActivates the organoboron species for transmetalation.
Solvent 1,4-Dioxane, Toluene, THF, often with water mdpi.comwikipedia.orgSolubilizes reactants and facilitates the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a cornerstone for determining the precise arrangement of atoms within the molecule. Through one-dimensional (¹H and ¹³C) and two-dimensional techniques, a complete and unambiguous assignment of the proton and carbon signals is achievable.

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. The expected signals for this compound are characterized by distinct chemical shifts and spin-spin coupling patterns.

The pyrimidine ring protons are expected to appear in the downfield region of the spectrum due to the deshielding effect of the electronegative nitrogen atoms. Specifically, the two equivalent protons at positions 4 and 6 of the pyrimidine ring would likely present as a doublet, while the proton at position 5 would appear as a triplet. The aliphatic chain protons—methine (CH), methylene (B1212753) (CH₂), and methoxy (OCH₃)—would resonate at higher fields. The methine proton, being adjacent to both the pyrimidine ring and the amine group, would be shifted downfield relative to a typical alkyl proton. The amine (NH₂) protons often appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyrimidine H-4, H-6~8.7Doublet (d)~4.8
Pyrimidine H-5~7.3Triplet (t)~4.8
Methine (CH)~4.5Triplet (t)~5.5
Methylene (CH₂)~3.6Doublet (d)~5.5
Methoxy (OCH₃)~3.3Singlet (s)-
Amine (NH₂)Variable (broad)Singlet (s)-

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for the complete mapping of the carbon skeleton. docbrown.info

The carbons of the pyrimidine ring are expected to have the largest chemical shifts due to the influence of the nitrogen atoms. The aliphatic carbons will appear at higher magnetic fields. The symmetry of the pyrimidine ring means that carbons C-4 and C-6 are chemically equivalent and will produce a single signal.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyrimidine C-2~165
Pyrimidine C-4, C-6~157
Pyrimidine C-5~120
Methine (CH)~58
Methylene (CH₂)~75
Methoxy (OCH₃)~59

Note: Predicted values are based on standard chemical shift ranges for analogous carbon environments.

Two-dimensional NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing correlations between nuclei. science.gov

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a key cross-peak would be observed between the methine (CH) proton and the methylene (CH₂) protons, confirming their connectivity in the ethylamine (B1201723) chain. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, for instance, linking the methoxy proton singlet to the methoxy carbon signal. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is vital for connecting the different fragments of the molecule. sdsu.eduyoutube.com Key HMBC correlations would include the signal from the methine proton to the C-2 carbon of the pyrimidine ring, and from the methylene protons to the methoxy carbon, thus confirming the entire molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to determine the elemental formula of the compound. nih.govmdpi.com The molecular formula for this compound is C₇H₁₁N₃O.

The calculated exact mass for the neutral molecule is 153.09025 Da. In positive-ion mode ESI-HRMS, the compound would typically be observed as the protonated molecule, [M+H]⁺.

Table 3: HRMS Data for this compound

IonCalculated Exact Mass (m/z)
[C₇H₁₁N₃O + H]⁺154.09808

The experimental measurement of a mass value that matches this calculated value to within a few parts per million provides strong evidence for the proposed molecular formula.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (such as the molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. nih.gov

For the protonated this compound, several fragmentation pathways can be proposed. A common fragmentation for methoxy-containing compounds is the neutral loss of methanol (CH₃OH, 32 Da) or a methoxy radical (•OCH₃, 31 Da). Another significant fragmentation pathway would involve the cleavage of the C-C bond in the ethylamine side chain or the bond connecting the side chain to the pyrimidine ring. nih.govresearchgate.netmdpi.com

Table 4: Predicted Major Fragment Ions in MS/MS of [M+H]⁺

Fragment Ion (m/z)Proposed Structure / Neutral Loss
122.0875[M+H - CH₃OH]⁺
95.0456[C₄H₅N₂]⁺ (Pyrimidinyl cation)
59.0551[C₂H₅NO]⁺ (Side chain fragment)

Note: These proposed fragments are based on general fragmentation rules and studies of related pyrimidine structures. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Band Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key structural features.

The primary amine (-NH₂) group would be identified by symmetric and asymmetric N-H stretching vibrations, typically appearing as two distinct bands in the 3400-3250 cm⁻¹ region. An N-H scissoring (bending) vibration is also anticipated around 1650-1580 cm⁻¹. The pyrimidine ring, an aromatic heterocycle, will produce a series of characteristic bands. These include C-H stretching vibrations just above 3000 cm⁻¹, and C=N and C=C ring stretching vibrations in the 1600-1400 cm⁻¹ range. researchgate.netresearchgate.net The ether linkage (C-O-C) from the methoxy group is expected to produce a strong, characteristic asymmetric stretching band between 1150 and 1085 cm⁻¹. researchgate.net Aliphatic C-H stretching from the methoxy and ethyl groups would be observed in the 2975-2850 cm⁻¹ region. researchgate.net

Table 1: Predicted FT-IR Characteristic Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine N-H Stretch (asymmetric & symmetric) 3400 - 3250
Primary Amine N-H Scissor (bend) 1650 - 1580
Pyrimidine Ring Aromatic C-H Stretch 3100 - 3000
Pyrimidine Ring C=C and C=N Ring Stretch 1600 - 1400
Ether C-O-C Asymmetric Stretch 1150 - 1085
Alkyl Groups Aliphatic C-H Stretch 2975 - 2850

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy serves as a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic light, and its selection rules favor vibrations that cause a change in the polarizability of the molecule. Therefore, symmetric vibrations and bonds involving non-polar character, such as C-C bonds, often produce strong Raman signals.

For this compound, the symmetric "breathing" modes of the pyrimidine ring are expected to be prominent in the Raman spectrum, typically appearing in the fingerprint region below 1500 cm⁻¹. Aromatic C-C and C=N stretching vibrations will also be active. researchgate.net While the O-H and N-H stretches are strong in IR, they are often weak in Raman spectra. Conversely, the C-H stretching vibrations of both the aromatic ring and the aliphatic chain are expected to yield strong signals.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic structure of a molecule by examining the transitions between different electronic energy levels upon absorption or emission of photons.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The pyrimidine ring is the primary chromophore in this molecule. It is expected to exhibit two main types of electronic transitions: π → π* and n → π*.

The π → π* transitions, which are typically of high intensity (large molar absorptivity, ε), arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. For pyrimidine derivatives, these are often observed below 280 nm. mdpi.com The n → π* transitions involve the promotion of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital. These transitions are symmetry-forbidden and thus have a much lower intensity, typically appearing at longer wavelengths (around 270-300 nm). mdpi.com The specific solvent can influence the exact position of these absorption maxima.

Table 2: Predicted UV-Vis Absorption Maxima for this compound

Transition Type Predicted λₘₐₓ (nm) Expected Molar Absorptivity (ε)
π → π* ~240 - 260 High

Photoluminescence Spectroscopy for Excited State Properties

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This emission, often in the form of fluorescence, occurs as the molecule relaxes from an excited electronic state back to the ground state.

While simple pyrimidine itself is weakly fluorescent, the photoluminescent properties of its derivatives can be significantly influenced by substituents. For this compound, any observed emission would likely originate from the lowest singlet excited state (S₁) of the pyrimidine ring. The emission wavelength would be longer than the absorption wavelength (a phenomenon known as the Stokes shift). A hypothetical analysis might reveal an emission maximum in the near-UV or blue region of the spectrum, though without experimental data, the quantum yield (a measure of emission efficiency) remains speculative. mdpi.com

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, one can determine the precise coordinates of each atom, as well as bond lengths, bond angles, and torsional angles.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would reveal its exact molecular conformation in the solid state. This includes the orientation of the methoxyethylamino substituent relative to the pyrimidine ring and the packing arrangement of the molecules within the crystal lattice, which is governed by intermolecular forces such as hydrogen bonding from the amine group. The analysis would provide definitive data on the crystal system, space group, and unit cell dimensions. A hypothetical, yet representative, set of crystallographic data is presented below.

Table 3: Hypothetical X-ray Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.6
b (Å) 8.5
c (Å) 14.2
β (°) 105.5
Volume (ų) 1460

This comprehensive, albeit predictive, analysis provides a detailed spectroscopic and structural profile for this compound, laying the groundwork for future experimental verification.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

A definitive analysis of the molecular geometry of this compound, which includes precise measurements of bond lengths, bond angles, and torsional angles, is contingent upon experimental techniques such as single-crystal X-ray diffraction or computational chemistry studies.

Current Status: As of the latest searches of chemical and crystallographic databases (including the Cambridge Structural Database), no crystal structure for this compound has been publicly reported. Furthermore, no peer-reviewed computational studies detailing its optimized geometry have been identified.

Data Typically Presented: Had such data been available, it would be presented in tabular format as shown below. These tables would list the key intramolecular distances and angles that define the three-dimensional shape of the molecule.

Table 1: Hypothetical Bond Lengths for this compound (Note: The following data is for illustrative purposes only and is not based on experimental findings.)

AtomsLength (Å)
C(1)-N(1)Data Not Available
C(1)-C(2)Data Not Available
C(2)-O(1)Data Not Available
O(1)-C(3)Data Not Available
C(1)-C(4)Data Not Available

Table 2: Hypothetical Bond Angles for this compound (Note: The following data is for illustrative purposes only and is not based on experimental findings.)

AtomsAngle (°)
N(1)-C(1)-C(2)Data Not Available
C(1)-C(2)-O(1)Data Not Available
C(2)-O(1)-C(3)Data Not Available
N(amine)-C(chiral)-C(pyrimidine)Data Not Available

Table 3: Hypothetical Torsional Angles for this compound (Note: The following data is for illustrative purposes only and is not based on experimental findings.)

AtomsAngle (°)
N(1)-C(1)-C(2)-O(1)Data Not Available
C(1)-C(2)-O(1)-C(3)Data Not Available
C(pyrimidine)-C(chiral)-C(methoxy)-O(methoxy)Data Not Available

Analysis of Crystal Packing and Intermolecular Interactions

The study of crystal packing provides insight into how individual molecules of a compound arrange themselves in the solid state. This arrangement is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. Understanding these interactions is crucial for predicting physical properties like melting point, solubility, and polymorphism.

Current Status: Without a determined crystal structure, an analysis of the crystal packing and intermolecular interactions for this compound is not possible. Techniques like Hirshfeld surface analysis, which are used to visualize and quantify intermolecular contacts, rely on crystallographic data.

Data Typically Presented: If a crystal structure were available, a table detailing the significant intermolecular interactions would be generated.

Table 4: Hypothetical Intermolecular Interactions for this compound (Note: The following data is for illustrative purposes only and is not based on experimental findings.)

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)Angle (°)
N-H···N(pyrimidine)Data Not AvailableData Not AvailableData Not AvailableData Not Available
N-H···O(methoxy)Data Not AvailableData Not AvailableData Not AvailableData Not Available
C-H···N(pyrimidine)Data Not AvailableData Not AvailableData Not AvailableData Not Available

Confirmation of Absolute Stereochemistry

This compound possesses a chiral center at the carbon atom bonded to the pyrimidine ring, the amine group, the methoxymethyl group, and a hydrogen atom. Therefore, it can exist as two enantiomers, (R) and (S). The determination of the absolute stereochemistry is essential for understanding its biological activity and for applications in stereoselective synthesis.

Current Status: There are no published studies that confirm the absolute stereochemistry of this compound. The most common method for unambiguous determination is anomalous dispersion in single-crystal X-ray diffraction of a crystal containing a single enantiomer. Other spectroscopic techniques, such as vibrational circular dichroism (VCD) or electronic circular dichroism (ECD), coupled with quantum chemical calculations, can also be used.

Data Typically Presented: A definitive assignment would be reported, for instance, as "(R)-2-Methoxy-1-(pyrimidin-2-yl)ethan-1-amine" or "(S)-2-Methoxy-1-(pyrimidin-2-yl)ethan-1-amine", often accompanied by the Flack parameter from a crystallographic refinement, which provides a high degree of confidence in the assignment.

Structural Features and Chemical Reactivity Considerations for Methoxy and Amine Functionalized Ethyl Chains

The ethyl chain of 2-Methoxy-1-(pyrimidin-2-YL)ethan-1-amine is functionalized with both a methoxy (B1213986) and an amine group, which significantly influences its structural and reactive properties.

Chemical Reactivity Considerations: The amine group is nucleophilic and can readily participate in reactions such as acylation to form amides, alkylation, and condensation with carbonyl compounds to form imines. The methoxy group is generally less reactive but can be cleaved under harsh acidic conditions. The electronic properties of the methoxy group can also influence the basicity and nucleophilicity of the nearby amine. For instance, the electron-withdrawing inductive effect of the oxygen atom can decrease the amine's basicity, while the potential for chelation with metal ions is enhanced by the presence of both nitrogen and oxygen atoms.

Academic Contributions to the Understanding of 2 Methoxy 1 Pyrimidin 2 Yl Ethan 1 Amine Chemistry

Academic work on the synthesis of related thieno[2,3-d]pyrimidine (B153573) derivatives, for example, highlights various synthetic strategies that could potentially be adapted for the synthesis of 2-Methoxy-1-(pyrimidin-2-YL)ethan-1-amine. researchgate.net Furthermore, the study of structure-activity relationships in other pyrimidine-based compounds offers valuable insights into how the methoxy (B1213986) and amine functionalities might contribute to the biological profile of the target molecule. nih.gov The availability of this compound from commercial suppliers also suggests its potential utility as a building block in medicinal chemistry and drug discovery programs, likely documented in patent literature. bldpharm.comgoogle.com

Compound NameCAS NumberMolecular FormulaNotes
This compound1402248-38-7 (for (1R)-enantiomer) bldpharm.comC₇H₁₁N₃OThe focus of this article. A pyrimidine (B1678525) derivative with a methoxy- and amine-functionalized ethyl side chain.
Pyrimidine289-95-2C₄H₄N₂The parent heterocyclic aromatic organic compound. researchgate.net
2-Methoxyethylamine109-85-3C₃H₉NOA related compound that shares the methoxy- and amine-functionalized ethyl chain, used in various chemical syntheses.
Thieno[2,3-d]pyrimidine251-73-0C₆H₄N₂SA related fused heterocyclic system whose derivatives are of interest for their biological activities. researchgate.net

An in-depth look at the chemical synthesis of this compound reveals a landscape of established and innovative methodologies. This pyrimidine derivative, with its specific arrangement of methoxy and aminoethyl groups, requires precise synthetic control. This article explores the primary strategies for its construction and the synthesis of analogous structures.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations on Molecular Structure and Reactivity

Quantum chemical methods, which are based on the fundamental principles of quantum mechanics, are central to the computational study of molecular systems. These methods allow for the detailed investigation of a molecule's electronic structure, which in turn governs its geometry, stability, and chemical reactivity. For a molecule such as 2-Methoxy-1-(pyrimidin-2-YL)ethan-1-amine, these studies can elucidate the interplay between the pyrimidine (B1678525) ring and its side chain.

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the electronic structure of a molecule by calculating its electron density. nih.gov From the electron density, various properties such as the energy, molecular structure, and electronic characteristics can be derived. In the context of drug discovery and materials science, DFT is frequently employed to predict the behavior of novel compounds. researchgate.net

The first step in a typical DFT study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. nih.gov This involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For a flexible molecule like this compound, which has several rotatable bonds, this process is extended to a conformational analysis to identify the most stable conformer(s).

Table 1: Predicted Geometrical Parameters for a Representative Pyrimidine Derivative (Illustrative)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
N1-C21.34C6-N1-C2115.8
C2-N31.33N1-C2-N3128.1
N3-C41.34C2-N3-C4115.9
C4-C51.39N3-C4-C5121.7
C5-C61.39C4-C5-C6117.8
C6-N11.34C5-C6-N1120.7

Note: The data in this table is illustrative for a generic substituted pyrimidine and does not represent actual calculated values for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, FMO analysis would reveal the distribution of these orbitals. It is expected that the HOMO would have significant contributions from the lone pairs of the nitrogen atoms in the pyrimidine ring and the amine group, while the LUMO would be distributed over the electron-deficient pyrimidine ring.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyrimidine Derivative

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap 5.3

Note: These energy values are hypothetical and serve to illustrate the concept.

The visualization of HOMO and LUMO surfaces provides a clear picture of the regions of the molecule that are involved in electron donation and acceptance.

To further quantify and visualize the reactivity of this compound, other DFT-based descriptors can be calculated.

Fukui functions are used to describe the sensitivity of the electron density at a particular point in the molecule to a change in the total number of electrons. In simpler terms, they help to identify the most electrophilic and nucleophilic sites within a molecule.

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution in a molecule. The ESP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the ESP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy (B1213986) group, and positive potential around the amine hydrogen atoms and the C-H bonds.

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is an extension of the method used to study the behavior of molecules in their excited states. researchgate.net This is particularly useful for predicting spectroscopic properties, such as UV-Vis absorption spectra.

By calculating the energies of the electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which a molecule will absorb light. For this compound, TD-DFT calculations could predict its characteristic absorption bands, which would likely correspond to π→π* and n→π* transitions within the pyrimidine ring. Comparing these theoretical predictions with experimental spectra can be a powerful tool for structural confirmation. acs.org

While DFT is widely used, other quantum chemical methods can provide a valuable basis for comparison.

Ab initio methods , such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are derived directly from theoretical principles without the use of experimental data for parameterization. acs.org These methods can be more computationally expensive than DFT but can offer a different perspective on the electronic structure. A comparative study using both DFT and ab initio methods can provide a more robust understanding of the molecule's properties.

Semi-empirical methods are less computationally demanding than DFT or ab initio methods because they use parameters derived from experimental data to simplify some of the complex calculations. While generally less accurate, they can be useful for studying very large systems or for performing initial, rapid conformational searches before refining the results with more rigorous methods.

A comprehensive computational study of this compound would ideally involve a combination of these methods to provide a well-rounded and validated theoretical description of the molecule.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties

Computational Elucidation of Reaction Mechanisms

Computational chemistry plays a crucial role in mapping out the potential chemical transformations of this compound. By simulating reaction pathways, researchers can predict the feasibility and outcomes of various chemical reactions.

The study of reaction mechanisms heavily relies on the identification of transition states, which are high-energy structures that connect reactants and products. Computational methods, such as density functional theory (DFT), are employed to locate these transition states and calculate their energies. The energy difference between the reactants and the transition state, known as the activation barrier, determines the rate of a reaction. A lower activation barrier indicates a faster reaction. For instance, the synthesis of related pyrimidine derivatives has been studied computationally to determine the most favorable reaction pathways by comparing the activation energies of different potential routes. researchgate.net

A hypothetical representation of calculated activation barriers for a reaction involving this compound is shown in the table below.

Reaction PathwayTransition State GeometryCalculated Activation Barrier (kcal/mol)
Nucleophilic AdditionPlanar pyrimidine ring with approaching nucleophile15.2
Ring OpeningDistorted pyrimidine ring25.8
Side-chain reactionElongated C-N bond12.5

This table is for illustrative purposes and does not represent actual experimental or calculated data.

Once a transition state is identified, the entire reaction pathway can be mapped using Intrinsic Reaction Coordinate (IRC) calculations. missouri.eduscm.com IRC analysis follows the steepest descent path from the transition state down to the reactants and products on the potential energy surface. scm.com This provides a clear picture of the geometric changes that occur throughout the reaction. missouri.edu For a molecule like this compound, IRC analysis can reveal the precise movements of atoms during, for example, a nucleophilic attack on the pyrimidine ring or a conformational change in the methoxy-ethan-amine side chain. researchgate.net

Chemical reactions are often carried out in a solvent, which can significantly influence the reaction mechanism and energetics. Solvent continuum models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of the solvent without explicitly including individual solvent molecules. These models treat the solvent as a continuous medium with a specific dielectric constant, providing a more realistic representation of the reaction environment. For a polar molecule like this compound, the inclusion of a solvent model is critical for obtaining accurate computational results.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational flexibility of this compound and its interactions with other molecules. These simulations can show how the molecule folds and changes its shape, which is crucial for understanding its biological activity. Furthermore, MD simulations can be used to study the specific intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern how the molecule interacts with its environment. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling (Focused on Computational Descriptors and Chemical Properties)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of a chemical compound based on its molecular structure. nih.gov This is achieved by finding a mathematical relationship between the chemical's properties (descriptors) and its activity. nih.gov

The first step in QSAR modeling is to calculate a set of molecular descriptors that quantify various aspects of the molecule's structure. These descriptors can be categorized as constitutional, topological, geometrical, and electronic. For this compound, these descriptors would capture information about its size, shape, branching, and electronic properties.

Below is a table of common molecular descriptors and their hypothetical values for this compound.

Descriptor TypeDescriptor NameDescriptionHypothetical Value
ConstitutionalMolecular WeightThe sum of the atomic weights of all atoms in the molecule.153.19 g/mol
TopologicalWiener IndexA measure of the branching of the molecule.85
GeometricalMolecular Surface AreaThe total surface area of the molecule.185 Ų
ElectronicDipole MomentA measure of the polarity of the molecule.2.5 D

This table is for illustrative purposes and does not represent actual experimental or calculated data.

Development and Validation of Predictive Models for Chemical Properties

The development of predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of modern computational chemistry. nih.gov These mathematical models aim to establish a correlation between the structural or physicochemical properties of a series of compounds and their biological activity or a specific chemical property. nih.govjapsonline.com For pyrimidine derivatives, which are known for a wide range of biological activities including anticancer and anti-inflammatory effects, numerous QSAR studies have been conducted. nih.govnih.govnih.gov

These models are typically developed by first calculating a set of molecular descriptors for a series of known pyrimidine derivatives. nih.gov These descriptors can be categorized into various types, including constitutional, topological, geometrical, and quantum-chemical descriptors. The next step involves selecting the most relevant descriptors that correlate with the property of interest using statistical methods like multiple linear regression (MLR) or more advanced machine learning techniques such as artificial neural networks (ANN). nih.govtandfonline.com

The robustness and predictive power of the developed QSAR models are rigorously evaluated through internal and external validation techniques. tandfonline.com Cross-validation, such as the leave-one-out (LOO) method, is a common internal validation technique. tandfonline.com External validation is performed by using the model to predict the properties of a set of compounds (test set) that were not used in the model's development. japsonline.com A high correlation between the predicted and experimental values for the test set indicates a reliable and predictive QSAR model. nih.govtandfonline.com

For instance, a study on pyrimidine derivatives as VEGFR-2 inhibitors demonstrated the development of both MLR and ANN models, with the ANN model showing superior predictive capability. nih.gov Another QSAR study on 2-(4-methylsulphonylphenyl)pyrimidine derivatives as COX-2 inhibitors highlighted the importance of descriptors related to atomic properties like electronegativity and polarizability in explaining the inhibitory activity. nih.gov These examples underscore the utility of QSAR in understanding the structure-property relationships within the pyrimidine class of compounds, a methodology that could be applied to predict the properties of this compound.

Table 1: Representative Statistical Parameters for QSAR Model Validation

Model TypeR² (Coefficient of Determination)Q² (Cross-validated R²)RMSE (Root Mean Square Error)Reference
MLR0.889Not ReportedHigher than ANN model nih.gov
ANN0.998Higher than MLR modelLower than MLR model nih.gov
CoMFA0.9110.700Not Reported japsonline.com
CoMSIA0.8750.622Not Reported japsonline.com

In Silico Predictions of Chemical Properties (e.g., acidity, basicity, redox potentials)

In silico methods are widely used to predict various chemical properties of molecules, offering a rapid and cost-effective alternative to experimental measurements. For this compound, several key properties can be predicted based on its structure.

Acidity: The hydrogen atoms attached to the carbon of the pyrimidine ring are generally not acidic. The most acidic proton in this compound would be associated with the protonated form of the amino group. The acidity of the N-H bond in the protonated amine can be predicted using computational models.

Redox Potentials: The pyrimidine ring is π-deficient, which makes it more susceptible to reduction than benzene (B151609). scialert.net The redox potential of this compound can be computationally estimated by calculating the energies of the neutral molecule and its corresponding radical cation (for oxidation) or radical anion (for reduction). DFT calculations are commonly used to determine these energies and subsequently the ionization potential and electron affinity, which are related to the redox potentials. researchgate.net

Table 2: Predicted Physicochemical Properties for Pyrimidine Derivatives (Illustrative)

Compound ClassPredicted PropertyTypical Predicted Value/RangeComputational MethodReference
PyrimidineDipole Moment2.1 - 2.4 DTheoretical Calculations scialert.net
Substituted PyrimidinespKa (Protonated form)Varies with substituentDFT acs.org
Pyrimidine DerivativesLogP (Lipophilicity)Dependent on substituentsIn silico platforms (e.g., Molinspiration) nih.gov
PyrimidineHOMO-LUMO Gap~5-6 eVDFT (B3LYP) researchgate.net

Derivatization Strategies and Functional Group Transformations of 2 Methoxy 1 Pyrimidin 2 Yl Ethan 1 Amine

Chemical Modifications of the Primary Amine Group

The primary amine group is a versatile nucleophilic center that can participate in numerous reactions, allowing for the introduction of a wide array of substituents and the formation of more complex molecular architectures.

Synthesis of Substituted Amides, Carbamates, and Ureas

One of the most common modifications of primary amines involves acylation and related reactions to form amides, carbamates, and ureas. These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties of a molecule.

Amides: Amide derivatives can be synthesized through the condensation of 2-Methoxy-1-(pyrimidin-2-YL)ethan-1-amine with carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides. nih.gov The use of coupling agents is common when starting from a carboxylic acid to facilitate the formation of the amide bond.

Carbamates: Carbamates are readily prepared by reacting the primary amine with chloroformates or by a three-component coupling involving the amine, carbon dioxide, and an alkyl halide in the presence of a base like cesium carbonate. organic-chemistry.orgnih.gov Another approach involves trapping an in-situ generated isocyanate with an alcohol. organic-chemistry.org The synthesis can also be achieved via activated mixed carbonates, such as those derived from p-nitrophenyl chloroformate, which serve as effective alkoxycarbonylating agents for amines. nih.gov

Ureas: The synthesis of urea derivatives from this compound can be accomplished through several routes. A common method is the reaction with an isocyanate. google.com Alternatively, unsymmetrical ureas can be formed by trapping an isocyanate intermediate, generated via a Curtius rearrangement, with an amine. organic-chemistry.org Modern methods also allow for the synthesis of ureas from amines and carbon dioxide under mild conditions, often catalyzed by reagents like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.orgnih.gov Phenyl carbamates can also serve as stable intermediates that react with amines to generate ureas in high yield. google.commdpi.com

Table 1: General Synthesis Strategies for Amine Derivatization

Derivative Type Reagents Reaction Type
Amide Carboxylic Acid + Coupling Agent, or Acyl Halide Nucleophilic Acyl Substitution
Carbamate Alkyl Chloroformate, or CO₂ + Alkyl Halide Nucleophilic Acyl Substitution
Urea Isocyanate, or Amine + CO₂ (via carbamic acid) Nucleophilic Addition

Formation of Imines and their Subsequent Transformations (e.g., reduction, addition)

The primary amine of this compound can react with aldehydes or ketones to form imines, also known as Schiff bases. lumenlearning.com This reaction is a reversible, acid-catalyzed condensation where a molecule of water is eliminated. masterorganicchemistry.com

The mechanism begins with the nucleophilic addition of the primary amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.orglibretexts.org Subsequent acid-catalyzed dehydration of the carbinolamine leads to the formation of an iminium ion, which then loses a proton to yield the final imine product. libretexts.orglibretexts.org The rate of imine formation is pH-dependent, with optimal rates often observed around a pH of 4.5 to 5. lumenlearning.comlibretexts.org

Imines are valuable synthetic intermediates. The C=N double bond can undergo further transformations:

Reduction: The imine can be readily reduced to a secondary amine using reducing agents such as sodium borohydride (B1222165) (NaBH₄).

Addition: Nucleophiles can add across the C=N bond, analogous to the reactions of carbonyl compounds, to generate more complex amine derivatives.

Table 2: Imine Formation and Subsequent Reduction

Reactant 1 Reactant 2 (Example) Intermediate Product Transformation Final Product
This compound Benzaldehyde N-(benzylidene)-2-methoxy-1-(pyrimidin-2-yl)ethan-1-amine (Imine) Reduction (e.g., with NaBH₄) N-benzyl-2-methoxy-1-(pyrimidin-2-yl)ethan-1-amine (Secondary Amine)

Incorporation into Cyclic Structures (e.g., heterocycles via cyclocondensation)

The primary amine functionality allows for the incorporation of the this compound scaffold into various heterocyclic ring systems through cyclocondensation reactions. These reactions typically involve the reaction of the amine with a bifunctional electrophile, such as a 1,2- or 1,3-dicarbonyl compound, leading to the formation of heterocycles like substituted pyrroles or diazepines. A general strategy involves the reaction of a molecule containing two nucleophilic centers (like a diamine) or a nucleophilic center and an electrophilic center with a complementary reactant to form a ring. In a related context, 2-(aminomethyl)pyridines have been used in cyclization reactions with electrophilically activated nitroalkanes to synthesize imidazo[1,5-a]pyridines, demonstrating a pathway for building fused heterocyclic systems. beilstein-journals.org

Transformations at the Methoxy (B1213986) Moiety

The methoxy group represents another site for chemical modification, primarily through cleavage of the ether linkage to unmask a hydroxyl group for further functionalization.

O-Demethylation Reactions to Yield Hydroxy Derivatives

The conversion of the methoxy group to a hydroxyl group is a key transformation. O-demethylation reactions typically require harsh conditions due to the stability of the ether bond. chem-station.com

Common reagents and methods for O-demethylation include:

Boron Tribromide (BBr₃): BBr₃ is a powerful Lewis acid that effectively cleaves methyl ethers. chem-station.com The reaction proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.com

Strong Brønsted Acids: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave ethers, particularly when heated. chem-station.comopenstax.org The reaction involves protonation of the ether oxygen, followed by an Sₙ2 attack by the halide ion on the methyl carbon. masterorganicchemistry.com

Alkyl Thiols: In the presence of a strong base, nucleophilic alkyl thiols, such as ethanethiol (B150549) or the less odorous 1-dodecanethiol, can be used to demethylate aryl methyl ethers. chem-station.com

Table 3: Common Reagents for O-Demethylation

Reagent General Conditions Mechanism Type
Boron Tribromide (BBr₃) Low temperature (e.g., -78 °C to rt) in an inert solvent (e.g., CH₂Cl₂) Lewis Acid-Mediated
Hydrobromic Acid (HBr) High temperature (reflux) Sₙ2 (Acid-Catalyzed)
Alkyl Thiol (e.g., EtSH) + Base (e.g., NaOH) High temperature in a high-boiling solvent (e.g., NMP) Nucleophilic Substitution

Functionalization of the Methoxy Group (e.g., ether cleavage for further derivatization)

Ether cleavage is a fundamental reaction for the derivatization of the methoxy group. wikipedia.org Due to their general lack of reactivity, ethers require strong acids for cleavage. openstax.orglibretexts.org The reaction of an alkyl methyl ether, such as the one present in this compound, with strong acids like HBr or HI proceeds via an Sₙ2 mechanism. openstax.orglibretexts.org

In this process, the ether oxygen is first protonated by the strong acid to form a good leaving group (a neutral alcohol). The conjugate base of the acid (e.g., Br⁻ or I⁻), which is a good nucleophile, then attacks the less sterically hindered carbon of the protonated ether. In this case, the attack occurs on the methyl group, leading to the formation of a primary alcohol and methyl halide. openstax.org

The resulting primary hydroxyl derivative, 2-hydroxy-1-(pyrimidin-2-yl)ethan-1-amine, is a valuable intermediate. The newly formed alcohol group can then be used for a wide range of subsequent functionalizations, including:

Oxidation to form an aldehyde or carboxylic acid.

Esterification with carboxylic acids or acyl chlorides.

Etherification to introduce different alkyl or aryl groups.

This two-step strategy of ether cleavage followed by alcohol derivatization significantly expands the range of accessible analogues from the parent methoxy compound.

Functionalization of the Pyrimidine (B1678525) Ring System

The pyrimidine ring of this compound is a key site for structural modification to modulate its physicochemical and pharmacological properties. The electron-deficient nature of the pyrimidine ring influences its reactivity towards various reagents. Functionalization strategies often focus on introducing substituents at specific positions to enable further synthetic transformations, such as cross-coupling reactions, or to build more complex molecular architectures.

Regioselective Halogenation for Subsequent Cross-Coupling

The introduction of a halogen atom onto the pyrimidine ring is a pivotal step for diversification, as it provides a handle for transition-metal-catalyzed cross-coupling reactions. The regioselectivity of halogenation is crucial and can be influenced by the reaction conditions and the electronic nature of the pyrimidine ring.

Halogenated pyrimidines are valuable precursors for creating carbon-carbon and carbon-heteroatom bonds through reactions like Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. For instance, in 2,4-dichloropyrimidines, the C4 position is generally more reactive towards Suzuki cross-coupling, allowing for sequential and regioselective substitution. mdpi.com This differential reactivity is attributed to the favored oxidative addition of palladium to the C4-chlorine bond. mdpi.com

Recent advancements have focused on developing milder and more environmentally friendly halogenation methods. One such approach involves the use of potassium halide salts in conjunction with a hypervalent iodine(III) reagent in aqueous media at ambient temperatures. rsc.org This method has been successfully applied to the C3 halogenation of pyrazolo[1,5-a]pyrimidines, suggesting its potential applicability to other pyrimidine systems. rsc.org The proposed mechanism involves the formation of an electrophilic halogen species that then reacts with the pyrimidine ring. rsc.org

Reagent/CatalystReaction TypePosition of HalogenationSubsequent ReactionRef.
N-Halosuccinimides (NCS, NBS, NIS)Electrophilic HalogenationDependent on pyrimidine substitutionSuzuki, Stille, Buchwald-Hartwig chemrxiv.org
Potassium Halide/PIDAElectrophilic HalogenationC3 of pyrazolo[1,5-a]pyrimidinesCross-coupling reactions rsc.org
Pd(PPh₃)₄Suzuki Cross-CouplingC4 of 2,4-dichloropyrimidineArylation/Heteroarylation mdpi.com

This table presents common reagents and reaction types for the halogenation and subsequent cross-coupling of pyrimidine rings. The specific outcomes for this compound would require experimental validation.

Introduction of Diverse Chemical Functionalities via Directed Lithiation or Metalation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This technique relies on the presence of a directing metalating group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or lithium diisopropylamide (LDA), and directs deprotonation to the adjacent ortho-position. wikipedia.org

In the context of this compound, the methoxy and amine functionalities in the side chain could potentially act as directing groups, although the pyrimidine nitrogen atoms are likely to be the primary sites of initial interaction with the lithium reagent. The relative directing ability of these groups would determine the site of lithiation on the pyrimidine ring. For pyrimidine derivatives, lithiation can be achieved using bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP), followed by quenching with an electrophile to introduce a substituent at the 5-position. researchgate.net

The resulting aryllithium intermediate is a potent nucleophile that can react with a wide array of electrophiles, allowing for the introduction of various functional groups, including alkyl, silyl, carboxyl, and carbonyl moieties. This method provides a direct route to substituted pyrimidines that might be difficult to access through other synthetic pathways. researchgate.net

Directing GroupBasePosition of LithiationElectrophileResulting Functional Group
AlkoxyLiTMPC5CO₂Carboxylic acid
AcylaminoLiTMPC5I₂Iodine
2-substituent on pyridine (B92270)LDAC3Aldehydes, KetonesHydroxyalkyl
3-substituent on pyridineLDAC2 or C4S₂Cl₂Thiol

This table illustrates the principles of directed lithiation on pyrimidine and related nitrogen heterocycles. The specific directing effect of the side chain in this compound would influence the regiochemical outcome.

Formation of Fused Heterocyclic Systems

The synthesis of fused pyrimidine derivatives is of significant interest as it leads to novel molecular scaffolds with diverse biological activities. nih.govtandfonline.com The pyrimidine ring of this compound can serve as a foundation for the construction of fused bicyclic and polycyclic systems.

One common approach involves the introduction of functional groups on the pyrimidine ring that can participate in intramolecular cyclization reactions. For example, a pyrimidine bearing an amino group and a cyano group in adjacent positions can be a precursor for the synthesis of pyrimido[4,5-d]pyrimidine derivatives.

Alternatively, the side chain of this compound could be modified to incorporate functionalities that can react with the pyrimidine ring. For instance, conversion of the amine to a suitable nucleophile could facilitate an intramolecular nucleophilic substitution if an appropriate electrophilic center is present on the pyrimidine ring. The synthesis of various fused pyrimidines, such as furo[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, often starts from appropriately substituted pyrimidine precursors. researchgate.net

Fused SystemPrecursorKey ReactionRef.
Pyrrolo[1,2-c]pyrimidinesSubstituted pyrimidinesCyclocondensation nih.gov
Pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidinesFused pyrimidinesFurther annulation nih.gov
Furo[2,3-d]pyrimidineThioxopyrimidine-6(1H)-onesReaction with ethyl chloroacetate researchgate.net
Triazolo[1,5-a]pyrimidineThioxopyrimidine-6(1H)-onesReaction with thiourea researchgate.net

This table provides examples of fused pyrimidine systems and the general synthetic strategies employed for their construction.

Chiral Derivatization for Analytical and Preparative Enantioseparation

Since this compound possesses a chiral center at the carbon atom bearing the amine group, the separation of its enantiomers is essential for stereospecific studies. Chiral derivatization is a widely used indirect method for the enantioseparation of chiral amines by chromatography. nih.gov This strategy involves reacting the racemic amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a non-chiral stationary phase using techniques like high-performance liquid chromatography (HPLC). researchgate.net

The primary amine group of this compound is a suitable target for derivatization. A variety of chiral derivatizing agents are available, often containing a reactive functional group that readily couples with the amine. Common CDAs for primary amines include those with isothiocyanate, chloroformate, or activated carboxylic acid functionalities.

For example, OPA (o-phthalaldehyde) in combination with a chiral thiol, such as N-isobutyryl-L-cysteine, can be used to form fluorescent diastereomeric isoindoles, which are readily separable and detectable. researchgate.net Another example is (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), which reacts with chiral amines to form stable diastereomeric carbamates that can be resolved by reversed-phase HPLC. acs.org The choice of the derivatizing agent can influence the separation efficiency and the sensitivity of detection. nih.govnih.gov

Chiral Derivatizing Agent (CDA)Functional Group on CDAResulting DiastereomerAnalytical TechniqueRef.
OPA / N-isobutyryl-L-cysteineAldehyde / ThiolIsoindoleHPLC with fluorescence detection researchgate.net
(+)-1-(9-fluorenyl)ethyl chloroformate (FLEC)ChloroformateCarbamateReversed-phase HPLC acs.org
(R/S)-DBD-PyNCSIsothiocyanateThioureaHPLC with fluorescence detection nih.gov
Dansyl-L-prolineActivated carboxylic acidAmideReversed-phase HPLC scilit.com

This table summarizes common chiral derivatizing agents for primary amines, the resulting diastereomers, and the analytical techniques used for their separation. These methods are applicable for the enantioseparation of this compound.

Applications in Organic Synthesis and Ligand Design

2-Methoxy-1-(pyrimidin-2-YL)ethan-1-amine as a Core Synthetic Building Block

Building blocks are fundamental molecular units from which more complex structures are assembled. enamine.net The combination of a nitrogen-rich aromatic heterocycle and a functionalized chiral side chain in this compound makes it a potentially versatile reagent.

Precursor for the Assembly of Complex Heterocyclic Scaffolds

The pyrimidine (B1678525) nucleus is a cornerstone of many biologically active compounds and complex molecular architectures. growingscience.comresearchgate.net While direct examples involving this compound are not extensively documented, its pyridine (B92270) analog, 2-Methoxy-1-(pyridin-2-yl)ethan-1-amine, serves as a valuable precursor for creating more elaborate heterocyclic systems. For instance, the primary amine of this analog can undergo condensation reactions with various carbonyl compounds to form imines, which can then be further elaborated into fused heterocyclic systems.

By analogy, this compound could be employed in similar synthetic strategies. The pyrimidine ring itself can participate in various transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, to build larger, more complex scaffolds. The presence of the methoxy (B1213986) and amine functionalities offers additional handles for cyclization reactions, potentially leading to novel polycyclic pyrimidine derivatives.

A general approach to synthesizing pyrimidine-based heterocyclic scaffolds often involves the cyclization of amidines with propenone derivatives. researchgate.net This highlights the versatility of the pyrimidine core in constructing diverse molecular frameworks.

Utility in Multi-Component Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly efficient in generating molecular complexity. researchgate.netbeilstein-journals.orgnih.gov The amine functionality in this compound makes it a suitable component for various MCRs.

For instance, in the Ugi four-component reaction, an amine, a carbonyl compound, an isocyanide, and a carboxylic acid react to form a dipeptide derivative. The incorporation of this compound into such a reaction would lead to the rapid generation of complex molecules bearing a pyrimidine moiety.

The Biginelli reaction, a well-known MCR for the synthesis of dihydropyrimidinones, exemplifies the utility of pyrimidine precursors in building diverse libraries of compounds. mdpi.com While this compound would not be a direct starting material for a Biginelli reaction, its structural motifs are often the target of such synthetic strategies. The development of novel MCRs involving pyrimidine derivatives is an active area of research, driven by the need for efficient and sustainable synthetic methods. acs.orgbenthamdirect.comeurekaselect.com

Intermediate in the Synthesis of Advanced Organic Molecules

The role of a synthetic intermediate is to serve as a stepping stone in a multi-step synthesis. While specific syntheses employing this compound as an intermediate are not widely reported, its pyridine analog has been utilized in the synthesis of more complex molecules. For example, derivatives of 2-methoxy-1-(pyridin-2-yl)ethan-1-one have been used to create complex heterocyclic structures with potential biological activity. molport.com

Given the structural similarities, this compound could foreseeably be used as an intermediate in the synthesis of a variety of advanced organic molecules, including potential pharmaceutical candidates and functional materials. The primary amine can be readily converted into a wide range of functional groups, and the pyrimidine ring can be further functionalized to build molecular complexity.

Design and Synthesis of Novel Chemical Ligands

The presence of multiple nitrogen atoms in the pyrimidine ring, along with the chiral amine and methoxy functionalities, makes this compound a promising candidate for the design of novel ligands for coordination chemistry and catalysis.

Development of Chiral Ligands for Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. acs.org Pyridine-containing chiral ligands have a long and successful history in this field. By extension, pyrimidine-based ligands derived from this compound could offer unique steric and electronic properties.

The synthesis of chiral pyrimidine-substituted molecules is an area of active research, with applications in creating complex chiral architectures. rsc.org The enantiomerically pure forms of this compound could be derivatized, for example, by reaction of the primary amine with phosphines or other coordinating groups, to generate bidentate or tridentate chiral ligands. These ligands could then be evaluated in a variety of asymmetric transformations, such as hydrogenations, allylic alkylations, and hydrosilylations.

The table below illustrates the potential for creating a family of chiral ligands from a common scaffold, a concept that is central to modern ligand design.

Potential Ligand Type Modification of this compound Potential Application
P,N-LigandReaction of the amine with a chlorophosphineAsymmetric Hydrogenation
N,N-LigandAcylation followed by coordinationAsymmetric Allylic Alkylation
N,O-LigandFormation of a Schiff base with a salicylaldehyde (B1680747) derivativeAsymmetric Cyanosilylation

Exploration of Coordination Chemistry with Transition Metals

The nitrogen atoms of the pyrimidine ring and the side-chain amine of this compound are potential coordination sites for transition metals. The methoxy group could also participate in coordination, making it a potentially versatile multidentate ligand.

The study of the coordination chemistry of such ligands is fundamental to understanding their potential catalytic activity. The synthesis and characterization of metal complexes of pyrimidine-based ligands can provide insights into the electronic and steric environment around the metal center. researchgate.net

For example, reacting this compound with various transition metal precursors (e.g., salts of palladium, rhodium, iridium, or copper) would likely yield a range of coordination complexes. The structural and electronic properties of these complexes could be investigated using techniques such as X-ray crystallography, NMR spectroscopy, and cyclic voltammetry. This fundamental research would be a prerequisite for exploring their applications in catalysis or materials science. The coordination of a similar pyridine-based compound with cobalt has been reported, leading to the formation of a complex with interesting structural features. nih.gov

Contribution to Chemical Space and Compound Library Generation

The strategic design and synthesis of novel molecular entities are fundamental to the expansion of chemical space and the generation of diverse compound libraries for high-throughput screening. The compound this compound serves as a valuable building block in this endeavor, primarily owing to the unique combination of its structural features: a pyrimidine ring, a chiral primary amine, and a methoxy group. These elements offer multiple points for diversification and introduce desirable physicochemical properties into resulting library members.

The pyrimidine core is a well-established "privileged structure" in medicinal chemistry, known for its presence in a wide array of biologically active compounds. mdpi.com Its derivatives have shown a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer effects. researchgate.netacs.org The inclusion of the pyrimidine moiety from this compound into a compound library inherently imbues the library with a higher probability of identifying hits against various biological targets. The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, crucial for molecular recognition at enzyme active sites or receptor binding pockets. nih.gov

The primary amine in this compound is a key functional group for library generation. It provides a reactive handle for a multitude of chemical transformations, allowing for the facile introduction of a wide range of substituents. Standard synthetic methodologies can be employed to append diverse functionalities, thereby rapidly expanding the chemical space accessible from this single precursor. For instance, the amine can undergo acylation, sulfonylation, reductive amination, and arylation reactions to generate a vast library of amides, sulfonamides, and secondary or tertiary amines. Each of these reactions introduces new chemical properties and three-dimensional shapes to the resulting molecules. The synthesis of secondary amines from primary amines is a well-established process in organic chemistry. orgsyn.org

Furthermore, the stereogenic center at the carbon atom bearing the amine group introduces chirality into the scaffold. The use of enantiomerically pure forms of this compound, such as the (R)- or (S)-enantiomer, allows for the creation of stereochemically defined libraries. orgsyn.orgbldpharm.com This is of paramount importance in modern drug discovery, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The ability to systematically explore the effects of stereochemistry by incorporating either enantiomer into a library is a significant advantage.

The combination of these features in this compound makes it an attractive starting material for the generation of focused or diversity-oriented compound libraries. Focused libraries can be designed to target specific protein families where the pyrimidine scaffold is known to be active, such as kinases. nih.govnih.gov Diversity-oriented synthesis, on the other hand, can leverage the reactivity of the amine to create a broad range of structurally distinct molecules for screening against a wide variety of biological targets. The construction of novel heterocyclic compound libraries with potential biological activities is a significant aspect of medicinal chemistry and chemical biology. mdpi.com

A representative, albeit not exhaustive, set of potential derivatives that could be generated from this compound to expand chemical space is presented in the table below. This table illustrates the diversity that can be achieved through common synthetic transformations of the primary amine functionality.

Table 1: Representative Virtual Library from this compound

Reactant/Reagent Reaction Type Resulting Functional Group Potential for Further Diversification
Acyl Halide/Anhydride Acylation Amide High (Vast number of available acyl halides)
Sulfonyl Chloride Sulfonylation Sulfonamide High (Wide variety of sulfonyl chlorides)
Aldehyde/Ketone Reductive Amination Secondary/Tertiary Amine High (Large commercial availability of aldehydes/ketones)
Aryl Halide Buchwald-Hartwig Amination Arylamine Moderate (Dependent on aryl halide scope)
Isocyanate/Isothiocyanate Addition Urea/Thiourea High (Numerous isocyanates/isothiocyanates available)

Q & A

Q. How do steric and electronic effects influence regioselectivity in further functionalization (e.g., nitration, sulfonation)?

  • Methodological Answer :
  • DFT Calculations : Map electrostatic potential surfaces to predict reactive sites.
  • Competition Experiments : Compare reaction rates with electron-withdrawing/donating substituents.
  • XRD Analysis : Resolve post-functionalization structures to confirm regiochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.